

Methyl 2-hydroxybutanoate CAS number and structure

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Compound of Interest

Compound Name: Methyl 2-hydroxybutanoate

Cat. No.: B1362857

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An In-Depth Technical Guide to **Methyl 2-hydroxybutanoate**: Properties, Synthesis, and Applications in Modern Research

Introduction

Methyl 2-hydroxybutanoate is a chiral alpha-hydroxy ester, a seemingly simple molecule that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a stereocenter at the C2 position, makes it a critical precursor for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties and handling is essential for leveraging its synthetic potential. This guide provides a comprehensive overview of **Methyl 2-hydroxybutanoate**, delving into its chemical identity, physicochemical properties, a field-proven synthesis protocol, spectroscopic signature, key applications, and essential safety procedures.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. **Methyl 2-hydroxybutanoate** is a chiral molecule, existing as two distinct enantiomers, (R) and (S), as well as a racemic mixture. The specific stereoisomer used is critical in stereoselective synthesis, a cornerstone of modern drug development.

Core Identification

The compound's identity is defined by its various names, registration numbers, and structural formulas. These identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.

Identifier	Data	Source(s)
IUPAC Name	methyl 2-hydroxybutanoate	[1]
Synonyms	Methyl 2-hydroxybutyrate	[1]
Molecular Formula	C ₅ H ₁₀ O ₃	[1][2][3]
Molecular Weight	118.13 g/mol	[1][2][3][4]
CAS Number (Racemate)	29674-47-3	[1][5]
CAS Number (R)-enantiomer	73349-07-2	[2][4][6]
CAS Number (S)-enantiomer	73349-08-3	[3][7][8]
Canonical SMILES	<chem>CCC(C(=O)OC)O</chem>	[1]
(R)-Isomer SMILES	<chem>CC--INVALID-LINK--O</chem>	[2][4]
(S)-Isomer SMILES	<chem>--INVALID-LINK--(CC)O</chem>	[7]

Structural Significance

The structure of **Methyl 2-hydroxybutanoate** consists of a four-carbon butanoate chain with a hydroxyl (-OH) group on the second carbon (the α -carbon) and a methyl ester group. The α -carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image. This chirality is the most significant feature from a drug development perspective, as the biological activity of many pharmaceuticals is dependent on a specific enantiomeric form.[9]

Physicochemical Properties

The physical properties of **Methyl 2-hydroxybutanoate** dictate its handling, reaction conditions, and purification methods. It is a liquid at room temperature with a characteristic fruity odor, typical of many small esters.[7]

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	~159.3 °C	[2]
Density	~1.05 g/cm ³	[2]
Flash Point	~54.6 °C	[2]
Solubility	Soluble in organic solvents; moderate solubility in water	[7]

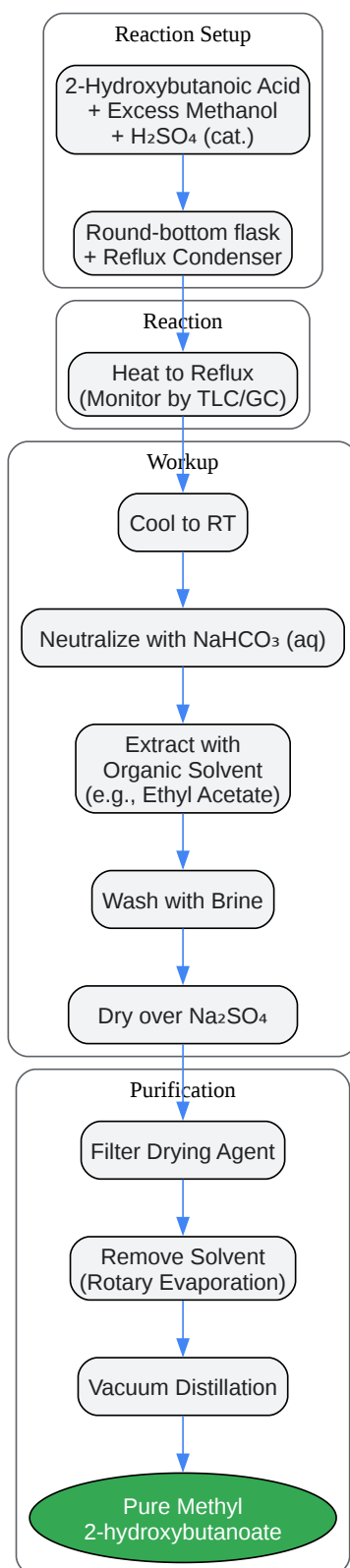
Part 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing **Methyl 2-hydroxybutanoate** is the Fischer-Speier esterification of 2-hydroxybutanoic acid with methanol.[7] This acid-catalyzed reaction is a classic, equilibrium-driven process.

Causality of the Fischer-Speier Esterification

The choice of Fischer esterification is grounded in its reliability and the use of readily available, inexpensive starting materials (the carboxylic acid, an alcohol, and a strong acid catalyst).[10] The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[11][12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the ester is formed upon final deprotonation.[12]

The reaction is reversible.[10] To ensure a high yield of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed, for example, with a Dean-Stark apparatus.[12]



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Caption: Experimental workflow for the synthesis of **Methyl 2-hydroxybutanoate**.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, including steps for reaction, isolation, and purification.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
- **Catalyst Addition:** Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution.
- **Heating:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
- **Workup - Neutralization:** After cooling the mixture to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid catalyst until effervescence ceases.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
- **Workup - Washing:** Combine the organic layers and wash sequentially with water and then with brine to remove residual salts and water.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product is purified by vacuum distillation to yield pure **Methyl 2-hydroxybutanoate**.^[13] The purity should be confirmed by NMR or GC-MS.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the structure and assessing the purity of the synthesized product. The expected data provides a benchmark against which experimental results can be compared.

Technique	Expected Observations
^1H NMR	δ (ppm): ~0.9 (t, 3H, $-\text{CH}_2\text{CH}_3$), ~1.7 (m, 2H, $-\text{CH}_2\text{CH}_3$), ~3.5-4.0 (s, 3H, $-\text{OCH}_3$), ~4.1 (t, 1H, $-\text{CH}(\text{OH})-$), variable (s, 1H, $-\text{OH}$)
^{13}C NMR	δ (ppm): ~10 ($-\text{CH}_2\text{CH}_3$), ~25 ($-\text{CH}_2\text{CH}_3$), ~52 ($-\text{OCH}_3$), ~70 ($-\text{CH}(\text{OH})-$), ~175 ($\text{C}=\text{O}$)
IR (cm^{-1})	~3500-3200 (broad, O-H stretch), ~2980-2850 (C-H stretch), ~1740 (strong, $\text{C}=\text{O}$ ester stretch)
Mass Spec (EI)	m/z: 118 (M^+), fragments corresponding to loss of $-\text{OCH}_3$ (87) and $-\text{COOCH}_3$ (59).

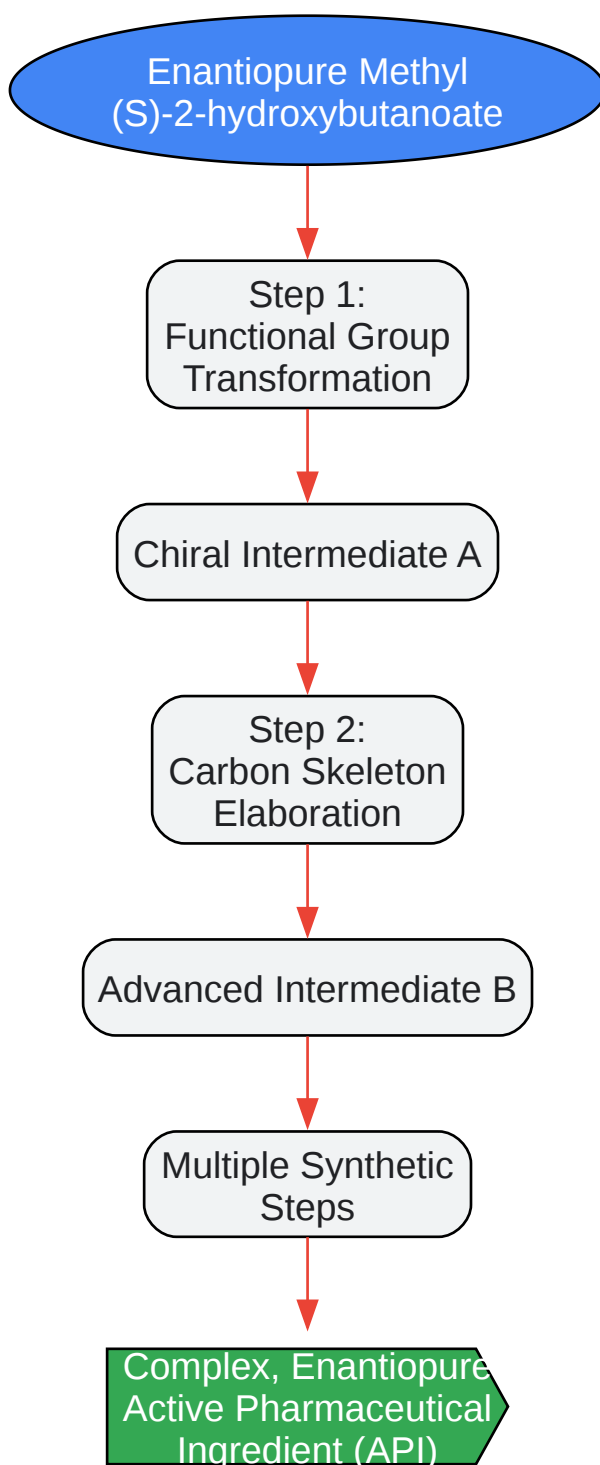
Part 4: Applications in Research and Drug Development

The primary value of **Methyl 2-hydroxybutanoate** lies in its utility as a chiral intermediate for synthesizing complex, high-value molecules.

Chiral Building Block in Pharmaceutical Synthesis

Enantiomerically pure forms of **Methyl 2-hydroxybutanoate**, such as the (R) or (S) isomer, are indispensable in asymmetric synthesis. They allow for the introduction of a defined stereocenter early in a synthetic route, which is often more efficient than performing chiral separations later on. The parent acid, (S)-2-hydroxybutanoic acid, is a documented intermediate in the synthesis of Idelalisib, a kinase inhibitor used to treat certain blood cancers. [9] This direct link underscores the industrial relevance of this chemical family in producing life-saving medicines.

The introduction of specific stereocenters and functional groups like methyl esters is a key strategy in lead compound optimization.[14] These modifications can profoundly influence a drug's physicochemical properties, pharmacodynamics, and pharmacokinetics.[14]



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Caption: Role of **Methyl 2-hydroxybutanoate** as a chiral precursor in API synthesis.

Solvent and Reagent

In a broader context, **Methyl 2-hydroxybutanoate** can also be used as a specialty solvent or as a reactant in transesterification reactions, making it a versatile tool in the synthetic chemist's arsenal.^[2]^[3]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical. **Methyl 2-hydroxybutanoate** is classified as a flammable liquid and an eye irritant.^[1]

Aspect	Guideline	Source(s)
Hazards	GHS02 (Flame): Flammable liquid and vapor. GHS07 (Exclamation Mark): Causes serious eye irritation.	[1] [2]
Handling	Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.	[15]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2°C - 8°C. Keep away from strong oxidizing agents and strong bases.	[2] [15]
First Aid	Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion/Inhalation: Move to fresh air. Seek medical attention if symptoms persist.	[15]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[15]

Conclusion

Methyl 2-hydroxybutanoate is more than a simple ester; it is a key enabling molecule for advanced organic synthesis. Its defined structure, particularly its chirality, provides a reliable entry point for constructing complex molecular architectures required for modern pharmaceuticals. For the research and drug development professional, a mastery of its synthesis, properties, and safe handling is fundamental to unlocking its full potential in the creation of novel and effective therapeutic agents.

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References

- 1. Methyl 2-hydroxybutanoate | C₅H₁₀O₃ | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Methyl 2-hydroxybutanoate | 73349-07-2 | FM16092 [biosynth.com]
- 3. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 4. (R)-Methyl 2-hydroxybutanoate | C₅H₁₀O₃ | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-hydroxybutanoate | 29674-47-3 [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. nbino.com [nbino.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
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